10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a heptazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The initial step often includes the formation of the heptazatricyclic core through cyclization reactions. Subsequent steps involve the introduction of the bromophenyl and furan groups via substitution reactions. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
10-(4-methylphenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific combination of functional groups and its heptazatricyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10BrN7O2 |
---|---|
Molecular Weight |
412.20 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C16H10BrN7O2/c17-9-5-3-8(4-6-9)12-11-13(15(25)20-19-12)18-16-21-22-23-24(16)14(11)10-2-1-7-26-10/h1-7,14H,(H,20,25)(H,18,21,23) |
InChI Key |
IDWMDTDNTCBBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25 |
Origin of Product |
United States |
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